Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate
Description
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated imidazo[1,2-a]pyridine core with an ethyl ester group at position 5. The tetrahydrogenation of the pyridine ring enhances conformational flexibility, which may improve solubility and bioavailability compared to fully aromatic analogs .
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)8-3-4-9-11-5-6-12(9)7-8/h5-6,8H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVYZEWOHJAVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=NC=CN2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate
General Synthetic Strategy
The synthesis of this compound typically involves the condensation of appropriately substituted aminopyridine derivatives with reagents that facilitate ring closure to form the fused imidazo ring system, followed by esterification or direct introduction of the ethyl ester group. The key synthetic steps often include:
- Cyclocondensation of 2-aminopyridine or its derivatives with α-haloesters or α-ketoesters.
- Reduction or partial hydrogenation to achieve the tetrahydro (partially saturated) ring system.
- Esterification or direct use of ethyl ester-containing starting materials to introduce the carboxylate functionality.
Specific Synthetic Routes and Reaction Conditions
Cyclization via Aminopyridine and Ethyl Haloacetate
One common approach involves reacting 2-aminopyridine-6-carboxylate derivatives with ethyl bromoacetate or ethyl chloroacetate under basic conditions to induce cyclization and form the imidazo ring fused to the pyridine core. Typical conditions include:
- Base: Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) to deprotonate the amine and facilitate nucleophilic attack.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), 1,4-dioxane, or dimethyl sulfoxide (DMSO).
- Temperature: Heating at 80–105°C for 8–24 hours to promote cyclization.
- Purification: Column chromatography using silica gel with hexane/ethyl acetate gradients.
Yields for this step typically range from 35% to 76% depending on reaction optimization.
Catalytic Hydrogenation for Ring Saturation
To obtain the tetrahydro form, catalytic hydrogenation is employed:
- Catalyst: Platinum oxide (PtO₂) or palladium on activated charcoal (Pd/C).
- Hydrogen Pressure: Approximately 30 psi.
- Solvent: Methanol or ethanol.
- Temperature: Room temperature to mild heating.
- Duration: Several hours until full saturation of the ring is achieved.
This step selectively reduces the pyridine ring double bonds without affecting the ester group.
Alternative Palladium-Catalyzed Coupling Methods
Advanced synthetic methods employ palladium-catalyzed cross-coupling reactions to construct the fused bicyclic system:
- Catalysts: Palladium(II) acetate with ligands such as triphenylphosphine or 1,1'-bisdiphenylphosphinoferrocene.
- Bases: Cesium carbonate or sodium carbonate.
- Solvents: 1,4-dioxane, N,N-dimethylformamide (DMF), or 1,2-dimethoxyethane.
- Additives: Copper(I) salts like copper(I) iodide to facilitate coupling.
- Temperature: Room temperature to reflux.
These methods allow for functional group tolerance and structural diversity in derivatives.
Reaction Mechanisms and Analytical Data
Reaction Mechanisms
- Cyclocondensation: The nucleophilic amine attacks the electrophilic α-haloester carbon, followed by intramolecular cyclization to form the imidazo ring.
- Hydrogenation: Catalytic addition of hydrogen saturates the double bonds in the pyridine ring, converting it to tetrahydro form.
- Oxidation and Reduction: The ester group can be selectively oxidized to carboxylic acid or reduced to alcohol under controlled conditions.
Spectroscopic and Structural Confirmation
- NMR Spectroscopy:
- ^1H NMR shows methylene protons of the tetrahydro ring at δ 1.8–2.0 ppm.
- Carbonyl carbons of the ester resonate at δ 165–170 ppm in ^13C NMR.
- Mass Spectrometry: High-resolution MS confirms molecular ion peaks consistent with C12H16N2O2 (molecular weight ~220 g/mol for ethyl ester derivatives).
- X-ray Crystallography: Single-crystal analysis reveals bond angles and ring conformations, confirming the fused bicyclic structure.
Data Table: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation | 2-Aminopyridine-6-carboxylate + ethyl bromoacetate, K₂CO₃, DMF, 90°C, 12h | Ethyl imidazo[1,2-a]pyridine-6-carboxylate | 60–76 | Requires inert atmosphere for best yield |
| Catalytic hydrogenation | H₂, PtO₂ catalyst, MeOH, 30 psi H₂, RT, 6h | This compound | 85–90 | Selective saturation of pyridine ring |
| Palladium-catalyzed coupling | Pd(OAc)₂, PPh₃, Cs₂CO₃, 1,4-dioxane, reflux, CuI additive | Functionalized derivatives | 65–80 | Enables diverse substitutions |
Industrial Production Considerations
- Scale-up: Continuous flow reactors improve heat and mass transfer, enhancing reaction control and yield.
- Automation: Automated reagent addition and in-line purification (e.g., recrystallization, chromatography) increase efficiency.
- Purification: Recrystallization from suitable solvents and chromatographic techniques ensure high purity.
- Safety: Handling of palladium catalysts and hydrogen gas requires strict safety protocols.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it suitable for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Ethyl 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Dihydrochloride
- Structure : Substitutes pyridine with pyrazine (two nitrogen atoms in the six-membered ring).
- The dihydrochloride salt form (CAS 623564-18-1) has a melting point of 164–167°C, enhancing stability for storage .
- Applications : Used in synthesizing kinase inhibitors but may exhibit different binding affinities due to altered electronic properties .
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Structure: Features additional substituents (cyano, nitro, phenethyl) and a keto group.
- Properties: Higher molecular weight (MW: ~483.4) and melting point (243–245°C) due to bulky groups. The nitro and cyano groups enhance electrophilicity, favoring interactions with nucleophilic biological targets .
Halogen-Substituted Derivatives
Ethyl 8-Chloro-6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
- Structure : Chlorine at position 8 and trifluoromethyl at position 6.
- Properties : Electron-withdrawing substituents increase lipophilicity (logP ~2.8) and metabolic stability. The trifluoromethyl group enhances resistance to oxidative degradation .
- Applications: Potential utility in CNS-targeted drugs due to improved blood-brain barrier penetration .
Ethyl 6-Bromo-8-Fluoroimidazo[1,2-a]pyridine-2-carboxylate
Ester Position and Functionalization
Methyl 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylate
- Structure : Methyl ester at position 7 instead of 6.
- Properties : Altered steric and electronic environments affect reactivity. The methyl group (vs. ethyl) reduces lipophilicity (logP ~1.2 vs. ~1.8 for ethyl) .
Ethyl 6-(4-Fluorophenyl)-8-Oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
- Structure : Incorporates a 4-fluorophenyl group and a keto moiety.
Biological Activity
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate (CAS Number: 139183-96-3) is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
- Molecular Formula : C10H14N2O2
- Molecular Weight : 194.23 g/mol
- Structure : The compound features a tetrahydroimidazo[1,2-a]pyridine core which contributes to its biological activity.
Inhibition of Heparanase-1 (HPSE1)
Recent studies have highlighted the compound's role as an inhibitor of Heparanase-1 (HPSE1), an enzyme implicated in various diseases including cancer and kidney disorders. HPSE1 degrades heparan sulfate proteoglycans, and its inhibition is considered a therapeutic target:
- Selectivity and Potency : A study demonstrated that derivatives of tetrahydroimidazo[1,2-a]pyridine exhibited improved selectivity for HPSE1 over other glucuronidases. Specifically, compound 16 showed enhanced inhibitory activity against HPSE1 compared to earlier variants, indicating its potential as a therapeutic agent in managing proteinuric diseases such as nephrotic syndrome .
Cytotoxic Activity
In vitro studies have evaluated the cytotoxic effects of this compound against various human tumor cell lines. The results indicated significant cytotoxicity:
- Cell Lines Tested : LCLC-103H, 5637, and A-427.
- Mechanism of Action : The compound's mechanism appears to involve apoptosis induction in cancer cells, although the precise pathways are still under investigation .
Structure-Activity Relationship (SAR)
The effectiveness of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives can be attributed to their structural features:
| Compound | Structural Modification | HPSE1 Inhibition Activity |
|---|---|---|
| Original | None | Moderate |
| Compound 16 | Bulkier substituent at position 6 | Enhanced |
| Compound 17 | Additional aromatic ring | Reduced selectivity |
This table illustrates how specific modifications can enhance or diminish biological activity.
Case Studies
- Case Study on Cancer Treatment :
- Case Study on Kidney Diseases :
Q & A
Q. What are the established synthetic routes for Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate?
The compound is typically synthesized via hydrogenation of its aromatic precursor. For example, ethyl imidazo[1,2-a]pyridine-2-carboxylate is hydrogenated under 5 bar H₂ pressure using Pd/C as a catalyst in a THF/ethanol/acetic acid mixture, yielding the tetrahydro derivative in ~87% yield . Key steps include:
- Catalytic hydrogenation : Pd/C in acidic conditions ensures selective saturation of the pyridine ring.
- Purification : Column chromatography or recrystallization is used post-reaction .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on:
- NMR spectroscopy : NMR (DMSO-d6) shows characteristic peaks for the ethyl ester (δ 4.18–4.21 ppm, q) and tetrahydroimidazo ring protons (δ 1.83–1.89 ppm, m) .
- Mass spectrometry : LC-MS confirms the molecular ion peak at m/z 195 [M+H]⁺ .
- Elemental analysis : HRMS data validates the molecular formula (e.g., C₉H₁₃N₃O₂) .
Q. What are the primary pharmacological applications of this compound?
Imidazo[1,2-a]pyridine derivatives are explored as intermediates for:
- Antiprotozoal agents : Derivatives exhibit nanomolar IC₅₀ values against Trypanosoma brucei and Plasmodium falciparum .
- Kinase inhibitors : Structural analogs are used in cyclin-dependent kinase (CDK) inhibitor synthesis .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
Challenges include low yields in bromination (e.g., 35% in stepwise bromination of acetylfuran derivatives ). Optimization strategies:
Q. How do structural modifications influence biological activity?
- Substituent effects : Adding sulfonyl groups (e.g., 3-ethylsulfonyl) enhances DNA minor groove binding, critical for antiprotozoal activity .
- Steric hindrance : Bulky groups at position 2 (e.g., trifluoromethyl) reduce metabolic degradation .
- Case study : The 6-carboxamidine derivative shows 1 nM IC₅₀ against T. b. rhodesiense due to increased cationic charge enhancing DNA affinity .
Q. How are analytical discrepancies resolved in structural characterization?
Contradictions may arise from:
Q. What computational tools are used to predict mechanism of action?
- Molecular docking : Predicts binding to DNA minor grooves or kinase active sites (e.g., CDK2) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with logP and IC₅₀ values .
Methodological Considerations
Q. What purification techniques are recommended for derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
